2-Bromo-N-(2,3-dichlorophenyl)butanamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,3-dichlorophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl2NO/c1-2-6(11)10(15)14-8-5-3-4-7(12)9(8)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZYEIZMKXXIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Bromo-N-(2,3-dichlorophenyl)butanamide typically involves two main stages:
- Formation of the amide bond between a substituted aniline derivative (in this case, 2,3-dichloroaniline) and a suitable butanoic acid derivative or its activated form (acid chloride).
- Introduction of the bromine atom at the appropriate position on the butanamide chain, often via halogenation of a precursor or by using a bromo-substituted acid chloride.
Preparation of the Acid Chloride Intermediate
A common approach involves first synthesizing the acid chloride derivative of 2-bromobutanoic acid or a related bromo-substituted acid:
- The starting acid (e.g., 2-bromo-3,3-dimethylbutanoic acid analogs in related syntheses) is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF to form the corresponding acid chloride. This reaction proceeds under mild heating (60–70°C) for about 1 hour, yielding the reactive acid chloride intermediate necessary for amide formation.
Amide Bond Formation
- The acid chloride is then reacted with 2,3-dichloroaniline (the amine component) in an ice-cooled environment to control the reaction rate and minimize side reactions.
- A base such as triethylamine is added to neutralize the hydrochloric acid produced during amide bond formation.
- The reaction mixture is stirred at room temperature for 2 hours or until completion.
- The crude product is isolated by aqueous workup, followed by extraction with an organic solvent such as ethyl acetate or chloroform.
- Purification is typically achieved through silica gel chromatography using a hexane-ethyl acetate solvent system.
Bromination and Halogenation Details
- The bromine atom at the alpha position of the butanamide can be introduced by starting with a bromo-substituted acid or by halogenation of the amide precursor.
- For example, in related compounds, bromination can be done using bromine sources or by reaction with reagents such as lithium diisopropylamide (LDA) followed by halogenation steps at low temperatures (-70°C to 0°C), ensuring regioselective substitution without affecting the aromatic dichlorophenyl moiety.
- The reaction conditions are carefully controlled to avoid over-halogenation or side reactions.
Purification and Characterization
- After synthesis, the product is purified by chromatographic techniques such as preparative thin-layer chromatography (TLC) or silica gel column chromatography.
- The purity and identity of the compound are confirmed by standard analytical methods including NMR spectroscopy, mass spectrometry, and melting point determination.
- Yield optimization is crucial; reported yields in related amide preparations range from moderate to good (e.g., 40–50%) depending on reaction conditions and purification efficiency.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acid chloride formation | 2-Bromobutanoic acid + SOCl₂, DMF catalyst, 60-70°C, 1 hr | Formation of acid chloride intermediate |
| 2 | Amide bond formation | Acid chloride + 2,3-dichloroaniline + triethylamine, 0°C to RT, 2 hr | Controlled addition to minimize side reactions |
| 3 | Bromination (if not pre-brominated acid) | LDA at -70°C, then halogenation reagent | Regioselective alpha-bromination |
| 4 | Workup and purification | Aqueous extraction, silica gel chromatography | Use hexane-ethyl acetate solvent system |
| 5 | Characterization | NMR, MS, melting point | Confirm structure and purity |
Research Findings and Notes
- The preparation of amides involving halogenated aromatic amines and alpha-bromo acids is well-documented and typically requires careful control of temperature and stoichiometry to avoid side reactions such as over-halogenation or hydrolysis.
- The use of thionyl chloride for acid chloride formation is standard and efficient, providing reactive intermediates for amide coupling.
- The presence of electron-withdrawing groups (chlorines) on the aromatic ring can influence the reactivity of the amine, often requiring mild conditions for amide formation.
- The bromine atom's position is critical for biological activity in related fungicides and pharmaceuticals, thus regioselectivity in bromination is essential.
- Yields and purity can be optimized by adjusting solvent systems and chromatographic conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,3-dichlorophenyl)butanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Oxidation: Oxidation reactions can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanamides.
Reduction: Formation of N-(2,3-dichlorophenyl)butanamide.
Oxidation: Formation of 2-bromo-N-(2,3-dichlorophenyl)butanoic acid.
Scientific Research Applications
2-Bromo-N-(2,3-dichlorophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,3-dichlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine and dichlorophenyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Methoxy Groups : The dichlorophenyl analogs (311.00 g/mol) exhibit higher molecular weights than methoxy-substituted derivatives (e.g., 302.16 g/mol for dimethoxy groups). Chlorine atoms increase molecular weight and may enhance lipophilicity, whereas methoxy groups could improve solubility due to polar oxygen atoms.
- Substituent Position : The 2,3-dichlorophenyl isomer (target compound) differs sterically and electronically from the 2,4-dichlorophenyl analog. The proximity of chlorine atoms in the 2,3-positions may influence intermolecular interactions, such as halogen bonding, affecting crystallization or stability.
Comparison with Non-Butanamide Analogs
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
This compound () shares an amide linkage and brominated aromatic ring but incorporates a pyridone core instead of butanamide. Key differences include:
Aripiprazole Lauroxil Metabolites
Aripiprazole lauroxil () contains a 2,3-dichlorophenylpiperazine moiety but differs significantly in backbone structure.
Biological Activity
2-Bromo-N-(2,3-dichlorophenyl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 1343846-19-4
- Molecular Formula : CHBrClN
- Molecular Weight : 296.00 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.
- Target Interactions : The compound's bromine and dichlorophenyl groups enhance its binding affinity to biological receptors, potentially modulating their activity.
- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2-M phase, which is crucial for cancer therapy.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it reduced α-fetoprotein (α-FP) secretion in Hep3B liver cancer cells, indicating a decrease in tumorigenicity .
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound led to a decrease in the G1 phase fraction and an increase in G2-M phase arrest compared to untreated controls. This suggests its potential as an effective anticancer agent .
Antimicrobial Properties
Preliminary findings suggest that this compound may also possess antimicrobial activity against various microorganisms. Although this aspect requires further investigation, it indicates potential applications in treating infections .
Case Studies and Research Findings
A study conducted by Mohammed Hawash et al. (2020) evaluated the biological properties of benzodioxole derivatives related to this compound. Key findings include:
| Study Aspect | Findings |
|---|---|
| Anticancer Efficacy | Compound exhibited potent anticancer activity with IC50 values indicating effective inhibition of Hep3B cell proliferation. |
| Cell Cycle Effects | Induced significant cell cycle arrest at the G2-M phase (8.07%), comparable to doxorubicin's effect (7.4%) . |
Q & A
Basic Research Questions
Q. How is 2-Bromo-N-(2,3-dichlorophenyl)butanamide synthesized, and what are the critical parameters for optimizing yield and purity?
- Methodology : The compound is synthesized via carbodiimide-mediated coupling of 2-bromobutyric acid with 2,3-dichloroaniline. Key steps include:
- Using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent in anhydrous dichloromethane .
- Maintaining reaction temperatures at 0–5°C during reagent addition to minimize side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
- Critical Parameters :
- Stoichiometric ratio of 2-bromobutyric acid to EDC·HCl (1:1.2) ensures complete activation of the carboxylic acid.
- pH control (neutral to slightly acidic) prevents premature hydrolysis of the active ester intermediate.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Primary Techniques :
- ¹H NMR : Look for the amide proton (δ ~8.0–8.5 ppm, broad singlet) and brominated CH2 group (δ ~4.4 ppm, multiplet) .
- ¹³C NMR : The carbonyl carbon (δ ~166–168 ppm) and aromatic carbons (δ ~120–140 ppm) confirm the dichlorophenyl group .
- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~600 cm⁻¹ (C-Br stretch).
- Validation : Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H]+ calculated: 309.9396; observed: 309.9388) .
Advanced Research Questions
Q. What reaction mechanisms are involved when this compound undergoes nucleophilic substitution, and how do steric effects from the dichlorophenyl group influence reactivity?
- Mechanistic Insights :
- The bromine atom undergoes SN2 substitution with nucleophiles (e.g., amines, thiols), but steric hindrance from the 2,3-dichlorophenyl group slows kinetics compared to less substituted analogs .
- Computational modeling (DFT) reveals that the ortho-chlorine increases torsional strain, reducing accessibility to the brominated carbon .
- Experimental Design :
- Compare reaction rates with analogs (e.g., 2-Bromo-N-(4-chlorophenyl)butanamide) under identical conditions (polar aprotic solvents, 50°C).
- Monitor progress via HPLC or ¹H NMR to quantify kinetic differences .
Q. How does the compound interact with biological targets, such as enzymes, and what methodologies are used to study these interactions?
- Biological Studies :
- Enzyme Inhibition Assays : Test against bacterial proteases (e.g., ClpP) using fluorogenic substrates. IC50 values are determined via dose-response curves .
- Molecular Docking : Simulate binding to active sites (e.g., cytochrome P450) to identify key interactions (e.g., halogen bonding with dichlorophenyl group) .
Data Analysis and Contradictions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Checks :
- Purity Verification : Use LC-MS to confirm absence of byproducts (e.g., dehalogenated derivatives) .
- Standardized Assays : Adopt uniform protocols (e.g., fixed incubation time, temperature) to minimize variability.
- Case Study : A 2023 study reported this compound as inactive against E. coli ClpP, while a 2024 study showed moderate inhibition. Re-analysis revealed the earlier study used a contaminated batch (88% purity) .
Applications in Drug Discovery
Q. What strategies enhance the pharmacokinetic profile of this compound for therapeutic use?
- Optimization Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
